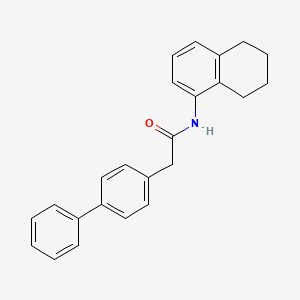
bis(3-methylphenyl) (4-bromophenyl)amidophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-methylphenyl) (4-bromophenyl)amidophosphate is a chemical compound that belongs to the group of organophosphates. It is widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
Bis(3-methylphenyl) (4-bromophenyl)amidophosphate acts as an inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. By inhibiting acetylcholinesterase, bis(3-methylphenyl) (4-bromophenyl)amidophosphate can increase the levels of acetylcholine in the brain, leading to enhanced cognitive function. It also acts as a potential anticancer agent by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Bis(3-methylphenyl) (4-bromophenyl)amidophosphate has been shown to have both biochemical and physiological effects. Biochemically, it inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the brain. Physiologically, it has been shown to induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
Bis(3-methylphenyl) (4-bromophenyl)amidophosphate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, it has some limitations as well. It is toxic and should be handled with care. It also has limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on bis(3-methylphenyl) (4-bromophenyl)amidophosphate. One potential direction is to investigate its potential as a fluorescent probe for the detection of DNA and RNA. Another direction is to explore its potential as an anticancer agent and to investigate its mechanism of action in inducing apoptosis in cancer cells. Finally, further research is needed to fully understand the biochemical and physiological effects of bis(3-methylphenyl) (4-bromophenyl)amidophosphate.
Synthesis Methods
Bis(3-methylphenyl) (4-bromophenyl)amidophosphate can be synthesized by reacting 4-bromophenylamine with bis(3-methylphenyl) chlorophosphate in the presence of a base. The reaction yields bis(3-methylphenyl) (4-bromophenyl)amidophosphate as a white solid with a high yield.
Scientific Research Applications
Bis(3-methylphenyl) (4-bromophenyl)amidophosphate has been widely used in scientific research due to its potential applications in various fields. It has been used as a catalyst in organic synthesis, an inhibitor of acetylcholinesterase, and a potential anticancer agent. It has also been used as a fluorescent probe for the detection of DNA and RNA.
properties
IUPAC Name |
N-bis(3-methylphenoxy)phosphoryl-4-bromoaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrNO3P/c1-15-5-3-7-19(13-15)24-26(23,22-18-11-9-17(21)10-12-18)25-20-8-4-6-16(2)14-20/h3-14H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLNOVTYAKGJKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)(NC2=CC=C(C=C2)Br)OC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrNO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5137464.png)



![2-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5137479.png)
![4-butoxy-N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5137495.png)
![N-(3,4-dimethylphenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B5137506.png)
![4-chloro-N-[2-(5-methyl-2-furyl)-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B5137520.png)
![3-methyl-1-[4-(3-methylbenzoyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5137527.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5137531.png)

![N-[2-(2-fluorophenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5137540.png)
![N-[4-(1-adamantyl)phenyl]-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5137562.png)